An In-Depth Technical Guide to rac 1-Hydroxy Ketorolac Methyl Ester (Ketorolac Impurity G)
An In-Depth Technical Guide to rac 1-Hydroxy Ketorolac Methyl Ester (Ketorolac Impurity G)
CAS Number: 1391051-90-3
Prepared for: Researchers, Scientists, and Drug Development Professionals
Introduction
rac-1-Hydroxy Ketorolac Methyl Ester, systematically named Methyl (1RS)-5-benzoyl-1-hydroxy-2,3-dihydro-1H-pyrrolizine-1-carboxylate, is a significant molecule in the study of the non-steroidal anti-inflammatory drug (NSAID) Ketorolac. It is recognized as a primary metabolite and a pharmacopeial impurity (Ketorolac Impurity G) of Ketorolac.[1][2][3] Understanding the chemical properties, synthesis, and analytical characterization of this compound is crucial for researchers in drug metabolism, pharmacokinetics, and quality control of Ketorolac formulations. This guide provides a comprehensive technical overview of rac-1-Hydroxy Ketorolac Methyl Ester, offering insights into its significance and detailed methodologies for its synthesis and analysis.
The parent drug, Ketorolac, is a potent analgesic widely used for the short-term management of moderate to severe pain.[4] It functions by inhibiting cyclooxygenase (COX) enzymes, thereby blocking prostaglandin synthesis.[4] The metabolic fate of Ketorolac in the body primarily involves hydroxylation and conjugation in the liver, leading to the formation of metabolites such as 1-Hydroxy Ketorolac.[5][6][7][8][9] The methyl ester form is of particular interest for analytical and reference standard purposes.
Chemical Properties and Significance
A thorough understanding of the physicochemical properties of rac-1-Hydroxy Ketorolac Methyl Ester is fundamental for its handling, analysis, and interpretation of its biological role.
| Property | Value | Source |
| CAS Number | 1391051-90-3 | |
| Molecular Formula | C₁₆H₁₅NO₄ | [1][2] |
| Molecular Weight | 285.29 g/mol | [1][2] |
| IUPAC Name | methyl 5-benzoyl-1-hydroxy-2,3-dihydro-1H-pyrrolizine-1-carboxylate | [2] |
| Synonyms | Ketorolac Impurity G, 1-Hydroxy Ketorolac Methyl Ester | [1][2][3] |
The significance of this compound lies in two primary areas:
-
Drug Metabolism: As a hydroxylated metabolite of Ketorolac, studying this compound helps in elucidating the metabolic pathways and pharmacokinetic profile of the parent drug.[5][6][7][8][9] Understanding its formation and clearance is vital for assessing drug efficacy and potential toxicity.
-
Pharmaceutical Quality Control: Being a designated impurity of Ketorolac, its detection and quantification are essential for ensuring the purity, safety, and stability of Ketorolac drug products.[1][2] Regulatory bodies require strict control over impurity levels in active pharmaceutical ingredients (APIs) and finished dosage forms.
Conceptual Synthesis Pathway
While specific proprietary synthesis methods for rac-1-Hydroxy Ketorolac Methyl Ester as a reference standard are not extensively published in peer-reviewed literature, a plausible synthetic route can be conceptualized based on known organic chemistry principles and the structure of the parent molecule, Ketorolac. The synthesis would logically involve two key transformations: hydroxylation of the pyrrolizine ring and esterification of the carboxylic acid.
A potential retrosynthetic analysis is depicted below:
Caption: Retrosynthetic approach for rac 1-Hydroxy Ketorolac Methyl Ester.
A forward synthesis could involve the following steps:
-
Protection of the Carboxylic Acid: To avoid side reactions during hydroxylation, the carboxylic acid group of Ketorolac could be protected, for instance, by converting it to its methyl ester. This would yield Ketorolac Methyl Ester.
-
Hydroxylation: The protected Ketorolac could then be subjected to a hydroxylation reaction. This might be achieved using various oxidizing agents, potentially involving a stereoselective or non-stereoselective method to introduce the hydroxyl group at the C1 position of the pyrrolizine ring.
-
Deprotection (if necessary) and Esterification: If a different protecting group was used, it would be removed, followed by esterification with methanol under acidic conditions to yield the final product. If the methyl ester was formed in the first step, this step would be redundant.
Detailed Experimental Protocols
The following are detailed, hypothetical protocols for the synthesis and analytical characterization of rac-1-Hydroxy Ketorolac Methyl Ester, based on established chemical principles and analytical methods for related compounds.
Protocol 1: Hypothetical Synthesis of rac-1-Hydroxy Ketorolac Methyl Ester
This protocol outlines a plausible laboratory-scale synthesis.
Step 1: Esterification of Ketorolac
-
Suspend Ketorolac (1.0 eq) in methanol (10 volumes).
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add thionyl chloride (1.2 eq) dropwise while maintaining the temperature below 10 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield Ketorolac Methyl Ester.
Step 2: Hydroxylation of Ketorolac Methyl Ester
-
Dissolve Ketorolac Methyl Ester (1.0 eq) in a suitable solvent such as dichloromethane or tetrahydrofuran.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Add a solution of a suitable oxidizing agent, for example, a peroxy acid like m-CPBA (meta-chloroperoxybenzoic acid) (1.1 eq), portion-wise.
-
Stir the reaction mixture at -78 °C for 2-4 hours.
-
Quench the reaction by adding a saturated solution of sodium thiosulfate.
-
Allow the mixture to warm to room temperature and separate the organic layer.
-
Wash the organic layer with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel to obtain rac-1-Hydroxy Ketorolac Methyl Ester.
Caption: Hypothetical synthesis workflow for rac 1-Hydroxy Ketorolac Methyl Ester.
Protocol 2: Analytical Characterization
Accurate characterization is essential to confirm the identity and purity of the synthesized compound.
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: A C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size) is commonly used for Ketorolac and its impurities.[7][8][10]
-
Mobile Phase: A gradient or isocratic mobile phase can be employed. A common mobile phase consists of a mixture of an aqueous buffer (e.g., phosphate buffer, pH 3.0) and an organic modifier (e.g., acetonitrile or methanol).[7][8]
-
Flow Rate: Typically 1.0 mL/min.
-
Detection Wavelength: UV detection at a wavelength where both Ketorolac and the impurity have significant absorbance, for instance, 324 nm.[8]
-
Injection Volume: 10-20 µL.
-
Procedure:
-
Prepare a standard solution of rac-1-Hydroxy Ketorolac Methyl Ester of known concentration in the mobile phase.
-
Prepare the sample solution of the synthesized product.
-
Inject the standard and sample solutions into the HPLC system.
-
Analyze the resulting chromatograms for the retention time and peak area to determine the purity.
-
Mass Spectrometry (MS) for Molecular Weight Confirmation
-
Instrumentation: A mass spectrometer, often coupled with a liquid chromatography system (LC-MS).
-
Ionization Technique: Electrospray ionization (ESI) is a suitable technique for this class of compounds.[5]
-
Analysis Mode: Positive ion mode is typically used to detect the protonated molecule [M+H]⁺.
-
Procedure:
-
Introduce a dilute solution of the sample into the mass spectrometer.
-
Acquire the mass spectrum.
-
The expected mass for the protonated molecule [C₁₆H₁₅NO₄ + H]⁺ is approximately 286.10.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Solvent: Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).
-
Experiments: ¹H NMR and ¹³C NMR are fundamental for structural confirmation.
-
Expected ¹H NMR Features:
-
Signals in the aromatic region corresponding to the protons of the benzoyl group and the pyrrolizine ring system.
-
Signals in the aliphatic region for the methylene protons of the pyrrolizine ring.
-
A singlet for the methyl ester protons.
-
A signal for the hydroxyl proton, which may be broad and exchangeable with D₂O.
-
-
Expected ¹³C NMR Features:
-
Signals for the carbonyl carbons of the ester and ketone.
-
Signals for the aromatic and heterocyclic carbons.
-
A signal for the carbon bearing the hydroxyl group (C-OH).
-
Signals for the aliphatic carbons of the pyrrolizine ring and the methyl ester carbon.
-
Applications in Research and Development
rac-1-Hydroxy Ketorolac Methyl Ester serves as an indispensable tool in several areas of pharmaceutical science:
-
Reference Standard: It is used as a certified reference material for the identification and quantification of this impurity in Ketorolac API and formulations.[14]
-
Metabolic Studies: It can be used as a standard in in vitro and in vivo studies to investigate the metabolic pathways of Ketorolac.
-
Analytical Method Development: It is essential for the validation of analytical methods, such as HPLC and LC-MS, designed to be stability-indicating and capable of separating Ketorolac from its impurities and degradation products.[7][8][10]
-
Toxicological Evaluation: The isolated and purified impurity can be used in toxicological studies to assess its safety profile.
Conclusion
rac-1-Hydroxy Ketorolac Methyl Ester is a key compound in the comprehensive understanding of Ketorolac. Its role as a metabolite and a critical impurity underscores the importance of its availability as a well-characterized reference standard. The synthetic and analytical protocols outlined in this guide, while based on established chemical principles, provide a solid framework for researchers and scientists working with Ketorolac. Further research into the stereoselective synthesis and biological activity of the individual enantiomers of 1-Hydroxy Ketorolac Methyl Ester could provide deeper insights into the pharmacology and toxicology of Ketorolac.
References
-
O' Connor N., Geary M., Wharton M., Curtin L. (2012). Development and validation of a rapid liquid chromatographic method for the analysis of Ketorolac Tromethamine and its related products. International Journal of Pharmacy and Pharmaceutical Sciences, 4(2), 523-529. [Link]
-
Sultana, N., Arayne, M. S., & Shafi, N. (2012). Identification and structural characterization of in vivo metabolites of ketorolac using liquid chromatography electrospray ionization tandem mass spectrometry (LC/ESI-MS/MS). Journal of Mass Spectrometry, 47(9), 1151–1161. [Link]
-
ASAP IVs. (2022, October 22). Ketorolac (Toradol) IV and IM Injection. [Link]
-
Jadhav, S. B., et al. (2012). Stability indicating HPLC method for simultaneous determination of moxifloxacin hydrochloride and ketorolac tromethamine in pharmaceutical formulations. Química Nova, 35(6), 1184-1188. [Link]
-
Patel, H., et al. (2022). Ketorolac Tromethamine Force Degradation And Stability Indicating Study By Using RP-HPLC. Nanotechnology Perceptions, 18(1), 22-29. [Link]
-
Pfizer Inc. (n.d.). KETOROLAC TROMETHAMINE injection VIAL Clinical Pharmacology Patient information. Pfizer Medical - US. [Link]
- Google Patents. (2021).
-
Patsnap. (2022, March 15). Preparation method of related impurities of ketorolac or salts thereof. Eureka. [Link]
-
Pharmaffiliates. (n.d.). Ketorolac-impurities. [Link]
-
The Royal Society of Chemistry. (n.d.). 1H NMR (400 MHz, CDCl3) δ =. [Link]
-
SynThink Research Chemicals. (n.d.). Ketorolac EP Impurity G | 1391051-90-3. [Link]
- Google Patents. (n.d.).
-
ResearchGate. (2025, August 5). Analysis of ketorolac and its related impurities by capillary electrochromatography | Request PDF. [Link]
-
ResearchGate. (n.d.). Structures of R(+)-ketorolac, S(−)-ketorolac, and S(+)-Etodolac. [Link]
-
ResearchGate. (2026, January 15). Characterization of forced degradation products of ketorolac tromethamine using LC/ESI/Q/TOF/MS/MS and in silico toxicity prediction. [Link]
-
PubChem. (n.d.). Ketorolac. National Center for Biotechnology Information. [Link]
-
Islam, M. S., et al. (2018). Optimization of structures, biochemical properties of ketorolac and its degradation products based on computational studies. Journal of the Mexican Chemical Society, 62(3). [Link]
-
ResearchGate. (n.d.). Figure 4. Expansion of the aromatic region of the 1 H STD-NMR spectra.... [Link]
Sources
- 1. CN108152418B - HPLC detection method for ketorolac tromethamine or/and impurities in preparation of ketorolac tromethamine - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. Ketorolac | C15H13NO3 | CID 3826 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Optimization of structures, biochemical properties of ketorolac and its degradation products based on computational studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Identification and structural characterization of in vivo metabolites of ketorolac using liquid chromatography electrospray ionization tandem mass spectrometry (LC/ESI-MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. CN112898307A - Ketorolac impurity C and preparation method and application thereof - Google Patents [patents.google.com]
- 7. scielo.br [scielo.br]
- 8. nano-ntp.com [nano-ntp.com]
- 9. researchgate.net [researchgate.net]
- 10. japsonline.com [japsonline.com]
- 11. rsc.org [rsc.org]
- 12. Ketorolac tromethamine(74103-07-4) 1H NMR [m.chemicalbook.com]
- 13. researchgate.net [researchgate.net]
- 14. Ketorolac Tromethamine Impurity G Pharmaceutical Secondary Standard CRM [sigmaaldrich.com]
